(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid
CAS No.: 850589-33-2
Cat. No.: VC3359434
Molecular Formula: C10H12BNO3S
Molecular Weight: 237.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 850589-33-2 |
---|---|
Molecular Formula | C10H12BNO3S |
Molecular Weight | 237.09 g/mol |
IUPAC Name | [4-(1,3-thiazolidine-3-carbonyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C10H12BNO3S/c13-10(12-5-6-16-7-12)8-1-3-9(4-2-8)11(14)15/h1-4,14-15H,5-7H2 |
Standard InChI Key | RMOBLFQUVHBXKX-UHFFFAOYSA-N |
SMILES | B(C1=CC=C(C=C1)C(=O)N2CCSC2)(O)O |
Canonical SMILES | B(C1=CC=C(C=C1)C(=O)N2CCSC2)(O)O |
Introduction
Chemical Identity and Properties
(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid, identified by CAS number 850589-33-2, is characterized by its distinctive structure combining a boronic acid functional group with a heterocyclic thiazolidine ring. The compound is also known by several synonyms including 4-(1,3-Thiazolidin-3-ylcarbonyl)benzeneboronic acid, 4-(Thiazolidine-3-carbonyl)phenylboronic acid, 4-(Thiazoline-3-carbonyl)benzeneboronic acid, and 4-Boronophenyl(thiazolidin-3-yl)methanone .
Physical and Chemical Properties
The compound possesses the molecular formula C10H12BNO3S with a molecular weight of 237.086 g/mol . Its structure consists of a phenyl ring with a boronic acid group (-B(OH)2) at the para position, and a thiazolidine ring connected via a carbonyl linkage. The boronic acid functional group is particularly significant as it can form reversible covalent bonds with nucleophilic residues in target proteins, especially with threonine oxygen nucleophiles.
Table 1: Physical and Chemical Properties of (4-(Thiazolidine-3-carbonyl)phenyl)boronic Acid
Property | Value |
---|---|
Molecular Formula | C10H12BNO3S |
Molecular Weight | 237.086 g/mol |
CAS Number | 850589-33-2 |
Appearance | Solid (presumed based on similar compounds) |
Functional Groups | Boronic acid, thiazolidine, carbonyl |
Solubility | Presumed soluble in polar organic solvents |
Structural Features and Bonding
The boronic acid moiety in (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid represents a crucial functional group that defines much of the compound's biochemical activity. Boronic acids are trivalent boron-containing compounds with two hydroxyl groups attached to the boron atom, resulting in a trigonal planar geometry around the boron center. This electronic arrangement makes boronic acids mild Lewis acids capable of forming coordinate bonds with nucleophiles.
Key Structural Elements
The compound contains three primary structural components that contribute to its biological activity:
Studies of similar boronic acid compounds have shown that the boron-oxygen distance observed in protein-inhibitor complexes is approximately 1.6 Å, consistent with a covalent bond formation . This covalent interaction is reversible, which is a desirable feature for many therapeutic applications.
Biological Activity and Mechanistic Insights
While the search results don't provide specific information about the biological activities of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid itself, research on structurally similar boronic acid compounds offers valuable insights into its potential mechanisms of action.
Enzyme Inhibition Mechanisms
Boronic acid-containing compounds have demonstrated significant potential as enzyme inhibitors, particularly against serine proteases and β-lactamases. The inhibition mechanism typically involves the formation of a reversible covalent bond between the boronic acid moiety and the catalytic serine or threonine residue in the enzyme's active site .
In the case of autotaxin (ATX) inhibitors, the boronic acid moiety has been shown to target the threonine oxygen nucleophile in the enzyme's active site. X-ray crystallography studies of similar inhibitors have confirmed that the boronic acid group forms a covalent bond with the threonine residue, while one of the boronic acid hydroxyl moieties interacts with zinc ions in the active site . These interactions effectively block the enzyme's catalytic activity.
Antibiotic Resistance Applications
Phenylboronic acids have demonstrated promising activity as inhibitors of β-lactamases, enzymes responsible for bacterial resistance to β-lactam antibiotics. Research indicates that these compounds can sensitize resistant bacteria to antibiotics through inhibition of KPC-2 (Klebsiella pneumoniae carbapenemase-2) .
The effectiveness of boronic acid inhibitors appears to be influenced by their acid dissociation constant (pKa), which can vary substantially depending on substitution patterns. The pKa values of phenylboronic acids typically range from 4 to 10, and structural modifications can significantly affect this property . This suggests that fine-tuning the electronic properties of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid through substitution patterns could optimize its inhibitory activity.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of boronic acid compounds provides valuable insights into how structural modifications might affect the biological activity of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid.
Effect of Substitution Patterns
Research on related phenylboronic acid compounds has revealed that substitution patterns significantly impact their inhibitory activity. For example, in the case of KPC-2 inhibitors, meta-substituted phenylboronic acids containing a 1,4-disubstituted 1,2,3-triazole have shown the ability to form hydrogen bonds with specific residues in the enzyme active site .
The positioning of substituents on the phenyl ring can dramatically affect the compound's activity. In some instances, 2,3-difluoro substitution patterns were found to be less effective than 2,4-difluoro or single fluorine substitutions . This suggests that the electronic and steric environment around the boronic acid group plays a crucial role in determining inhibitory potency.
Influence of pKa on Activity
The acid dissociation constant (pKa) of boronic acids has been correlated with their inhibitory activity. Research indicates that increasing the pKa of phenylboronic acid derivatives may enhance their binding affinity through stronger covalent interactions with target residues . Structural modifications that alter the electronic properties of the compound, such as converting nitro groups to azides or modifying azides to triazoles, have been shown to increase pKa values by 0.2-2 units .
Table 2: Correlation Between Structural Modifications and Activity in Related Phenylboronic Acids
Structural Modification | Effect on pKa | Effect on Inhibitory Activity |
---|---|---|
Nitro group to azide conversion | Increase by 0.2-1 units | Generally improved |
Azide to triazole modification | Increase by 1-2 units | Significantly improved |
Addition of fluorine substituents | Variable effects | Compound-dependent, often decreased |
Applications in Drug Discovery
(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid and structurally related compounds have significant potential in pharmaceutical research, particularly in the development of enzyme inhibitors and antibacterial agents.
Enzyme Inhibitor Development
Boronic acid-based inhibitors have demonstrated considerable promise in targeting various enzymes, including autotaxin (ATX), which is involved in lipid signaling pathways. Crystal structures of similar inhibitors bound to ATX have revealed that their binding is predominantly driven by hydrophobic interactions and the covalent bonding between the boronic acid and the threonine oxygen nucleophile . These insights suggest that (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid might similarly target enzymes with nucleophilic catalytic residues.
Antibiotic Resistance Applications
Phenylboronic acids have shown significant potential in combating antibiotic resistance, particularly against β-lactamase-producing bacteria. When combined with β-lactam antibiotics like cefotaxime, these compounds can enhance antibacterial activity by inhibiting β-lactamases that would otherwise degrade the antibiotics .
Disk diffusion assays and minimum inhibitory concentration (MIC) tests have demonstrated the synergistic effects of phenylboronic acid derivatives with antibiotics against resistant bacterial strains . The effectiveness of these combinations varies depending on the antibiotic partner, with some combinations showing more pronounced effects than others.
Challenges and Future Perspectives
Despite the promising potential of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid and related compounds, several challenges and opportunities remain in their development and application.
Future Research Directions
Several promising avenues for future research on (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid include:
-
Comprehensive structure-activity relationship studies to identify optimal substitution patterns
-
Investigation of its activity against specific enzyme targets, particularly those with nucleophilic active site residues
-
Evaluation of its potential as a β-lactamase inhibitor in combination with various antibiotics
-
Development of improved synthetic routes for the preparation of the compound and its derivatives
-
Exploration of its pharmacokinetic properties and in vivo efficacy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume